molecular formula C15H17N3OS B2639375 2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 777878-42-9

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2639375
CAS RN: 777878-42-9
M. Wt: 287.38
InChI Key: HCMOQHMDUWLQIJ-UHFFFAOYSA-N
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Description

“2-amino-N-(pyridin-4-ylmethyl)acetamide” is a chemical compound with the molecular formula C8H11N3O . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-amino-N-(pyridin-4-ylmethyl)acetamide” is 1S/C8H11N3O.ClH/c9-5-8(12)11-6-7-1-3-10-4-2-7;/h1-4H,5-6,9H2,(H,11,12);1H .


Physical And Chemical Properties Analysis

The molecular weight of “2-amino-N-(pyridin-4-ylmethyl)acetamide” is 201.66 g/mol . It is a powder that is stored at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .

Future Directions

As for future directions, α-aminoazaheterocycles are the focus of significant investigations due to their key role in diverse biological and physiological processes . The synthesis of a structurally diverse range of their derivatives represents a vital field of synthetic organic chemistry .

properties

IUPAC Name

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c16-14-13(11-3-1-2-4-12(11)20-14)15(19)18-9-10-5-7-17-8-6-10/h5-8H,1-4,9,16H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMOQHMDUWLQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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